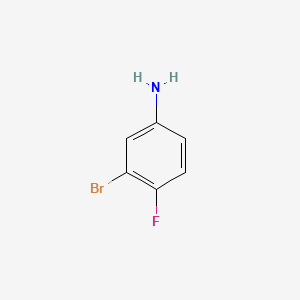

3-Bromo-4-fluoroaniline

概述

描述

3-Bromo-4-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is a white solid and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoroaniline can be synthesized through several methods. One common method involves the bromination of 4-fluoroaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoroaniline is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions

3-Bromo-4-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine in dichloromethane at room temperature.

Suzuki-Miyaura Coupling: Palladium catalyst, aryl boronic acid, and a base like potassium carbonate in an organic solvent.

Major Products Formed

Substitution Products: Various substituted anilines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

科学研究应用

Pharmaceutical Development

3-Bromo-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its halogen substitutions enhance biological activity and selectivity, making it particularly valuable for:

- Cancer Treatment : It is involved in synthesizing compounds that target cancer cells effectively.

- Antiviral Agents : Research indicates potential antiviral properties through derivatives of this compound.

Case Study: Antiviral Potential

A study investigated the antiviral effects of derivatives containing similar substituents to this compound. The findings suggested that certain modifications could enhance efficacy against viral infections.

Agricultural Chemicals

In agrochemicals, this compound is utilized in formulating herbicides and pesticides. Its properties contribute to improved efficacy and reduced environmental impact compared to traditional chemicals.

Applications in Agrochemicals

- Herbicides : Enhances selectivity towards target weeds.

- Pesticides : Increases effectiveness while minimizing harm to non-target species.

Material Science

This compound plays a significant role in the development of advanced materials, such as polymers and coatings. Its ability to modify surface properties enhances durability and performance.

Material Properties

- Durability : Improves resistance to environmental factors.

- Surface Modification : Alters physical properties for better performance in various applications.

Analytical Chemistry

This compound is employed as a reagent in analytical techniques like chromatography and spectroscopy. It aids in the detection and quantification of other substances, making it essential for quality control in laboratories.

Analytical Techniques

- Chromatography : Used for separating chemical mixtures.

- Spectroscopy : Assists in identifying molecular structures.

Organic Synthesis

As a versatile building block, this compound is crucial in organic synthesis for creating complex molecules. Researchers utilize it to develop new compounds with desired properties.

Synthesis Pathways

- Coupling Reactions : Commonly used in Suzuki-Miyaura coupling to form biaryl compounds.

- Building Block for APIs : Serves as a precursor for active pharmaceutical ingredients.

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceutical | Synthesis of cancer drugs, antiviral agents | Enhanced biological activity |

| Agricultural Chemicals | Herbicides, pesticides | Improved efficacy, reduced impact |

| Material Science | Polymers, coatings | Enhanced durability |

| Analytical Chemistry | Chromatography, spectroscopy | Accurate detection |

| Organic Synthesis | Building block for complex molecules | Versatile tool for researchers |

作用机制

The mechanism of action of 3-Bromo-4-fluoroaniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The presence of bromine and fluorine atoms on the benzene ring influences its reactivity and selectivity in various reactions .

相似化合物的比较

Similar Compounds

4-Bromo-3-fluoroaniline: Similar structure but with different positions of bromine and fluorine atoms.

2-Bromo-3-fluoroaniline: Another positional isomer with bromine and fluorine at different positions.

3-Chloro-4-fluoroaniline: Similar compound with chlorine instead of bromine.

Uniqueness

3-Bromo-4-fluoroaniline is unique due to the specific positions of bromine and fluorine atoms, which influence its reactivity and applications. Its unique structure makes it a valuable intermediate in the synthesis of various complex molecules .

生物活性

3-Bromo-4-fluoroaniline (C₆H₄BrFN) is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities and applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C₆H₄BrFN

- Molecular Weight : Approximately 190.01 g/mol

- Physical State : Typically encountered as a hydrochloride salt, enhancing solubility and stability in various applications.

The biological activity of this compound primarily stems from its role as an intermediate in pharmaceutical synthesis. Its mechanisms include:

- Gene Expression Modulation : This compound can alter the expression of genes involved in cell cycle regulation, impacting cell proliferation and apoptosis.

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways through hydrogen bonding and van der Waals interactions.

- Cellular Effects : The compound influences cell signaling pathways and cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting overall metabolic flux within cells.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer properties. Some studies have shown that these derivatives can inhibit specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Antibacterial Properties

Similar compounds have demonstrated antibacterial activity, making them candidates for further investigation in the field of medicinal chemistry.

Case Studies

- Anticancer Activity : A study on the derivatives of this compound revealed that certain modifications enhance its ability to inhibit tumor growth in specific cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of both bromine and fluorine substituents is crucial for maintaining biological activity.

- Enzyme Inhibition : In vitro experiments showed that this compound could inhibit certain metabolic enzymes involved in cancer metabolism, thereby reducing the proliferation rate of cancer cells. This inhibition was attributed to its binding affinity towards enzyme active sites, which was confirmed through kinetic studies.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is insoluble in water, which may limit its bioavailability when administered orally. However, as a hydrochloride salt, its solubility is significantly improved, facilitating better absorption in biological systems.

Safety and Toxicology

This compound exhibits acute toxicity, particularly if ingested. It is classified under hazardous materials due to its potential harmful effects upon exposure, necessitating careful handling during research and application .

常见问题

Basic Research Questions

Q. How can the synthesis of 3-Bromo-4-fluoroaniline be optimized for high purity?

Methodological Answer: To optimize synthesis, consider refluxing the compound with aniline derivatives in isopropanol (e.g., 3-36 mmol scale at reflux for 3 hours) followed by cooling to 0°C to precipitate the product . Purification via recrystallization or column chromatography is critical. Validate purity using NMR (e.g., δ 10.94 ppm for NH protons in DMSO-) and NMR (referencing shifts in ). Melting point consistency (27–36°C) should align with literature .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to GHS06 and GHS07 classifications:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods due to inhalation risks (H335) .

- Storage: Keep in airtight containers at 2–8°C, away from light .

- Waste Disposal: Treat as hazardous waste (UN2811, Class 6.1) with neutralization protocols for amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Key peaks include aromatic protons (δ 7.12–6.51 ppm, -couplings for Br/F substituents) .

- NMR: Confirm bromo/fluoro substitution patterns (e.g., C-Br at ~110 ppm, C-F at ~160 ppm) .

- IR Spectroscopy: Identify NH stretches (~3400 cm) and C-Br/C-F vibrations .

- UV-Vis: Use to monitor electronic transitions influenced by halogen substituents .

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

- Store in amber glass vials under inert gas (N/Ar) to prevent oxidation.

- Maintain temperature below 25°C; refrigerate for long-term storage .

- Avoid exposure to moisture (hygroscopicity reported in ).

Advanced Research Questions

Q. How can discrepancies in reported melting points (27–36°C vs. 34–36°C) be resolved?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms.

- Recrystallization: Purify using ethanol/water mixtures and monitor via DSC for polymorph detection.

- Elemental Analysis: Confirm Br/F stoichiometry (theoretical: C 37.92%, H 2.65%, N 7.37%) .

- HPLC-MS: Detect trace impurities (e.g., unreacted aniline derivatives) .

Q. How to design regioselective reactions using this compound in heterocyclic synthesis?

Methodological Answer: Leverage halogen-directed metal catalysis:

- Suzuki Coupling: Use Pd(PPh) to replace Br with aryl/heteroaryl groups (see for examples).

- Buchwald-Hartwig Amination: Introduce amines at the bromo position while retaining fluorine .

- Electrophilic Substitution: Exploit fluorine’s meta-directing effects for nitration/sulfonation .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Optimization: Test Pd/Pd systems (e.g., Pd(OAc) with XPhos) .

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Ligand Screening: Bulky ligands (e.g., SPhos) enhance steric control for bromo-selective coupling .

Q. How to model electronic effects of bromo/fluoro substituents on reactivity?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to predict electrophilic/nucleophilic sites .

- Hammett Studies: Quantify substituent effects ( for Br: +0.39, F: +0.34) to rationalize reaction rates.

- Molecular Dynamics: Simulate solvent interactions (e.g., DMSO’s role in stabilizing NH protons) .

Q. How to analyze conflicting NMR data in complex reaction mixtures?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons at δ 7.26–6.60 ppm) .

- Decoupling Experiments: Differentiate NH coupling from aromatic splitting patterns .

- Isotopic Labeling: Use -labeled amines to track reaction pathways .

Q. What strategies mitigate hazardous byproducts in large-scale reactions?

Methodological Answer:

属性

IUPAC Name |

3-bromo-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWPUNQBGWIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381368 | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-64-4 | |

| Record name | 3-Bromo-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。